(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273576
InChI: InChI=1S/C30H25N5O2S/c1-3-17-37-24-15-13-21(14-16-24)27-22(19-34(32-27)23-10-5-4-6-11-23)18-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)2/h4-16,18-19H,3,17H2,1-2H3/b26-18-
SMILES:
Molecular Formula: C30H25N5O2S
Molecular Weight: 519.6 g/mol

(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16273576

Molecular Formula: C30H25N5O2S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C30H25N5O2S
Molecular Weight 519.6 g/mol
IUPAC Name (5Z)-2-(2-methylphenyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C30H25N5O2S/c1-3-17-37-24-15-13-21(14-16-24)27-22(19-34(32-27)23-10-5-4-6-11-23)18-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)2/h4-16,18-19H,3,17H2,1-2H3/b26-18-
Standard InChI Key ZNQMQDJWKAHZJM-ITYLOYPMSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6
Canonical SMILES CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6

Introduction

The compound (5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene} thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo[3,2-b] triazoles. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound incorporates multiple functional groups that contribute to its chemical reactivity and potential pharmaceutical applications.

Structural Features

This compound is classified as a thiazolo-triazole derivative, a hybrid heterocyclic system that combines the structural motifs of thiazoles and triazoles. These five-membered rings contain nitrogen and sulfur atoms, which are critical for their biological activity.

Key structural highlights include:

  • A thiazole ring fused with a triazole unit.

  • Substituents such as:

    • A methyl group on the phenyl ring.

    • A propoxyphenyl group attached to the pyrazole moiety.

    • A highly conjugated system that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to optimize yield and purity. Key steps include:

  • Preparation of the pyrazole precursor.

  • Formation of the thiazolo-triazole core by cyclization reactions.

  • Introduction of substituents through selective functionalization.

Critical factors in synthesis:

  • Reaction conditions: Temperature and pH must be carefully controlled.

  • Reagents: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are commonly used.

Biological Activity

Compounds in the thiazolo-triazole family exhibit significant potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

Mechanism of Action:

The compound likely binds to active sites of enzymes or alters enzyme conformation, inhibiting their activity. This mechanism is particularly relevant for:

  • Anti-inflammatory activity: By targeting enzymes in inflammatory pathways.

  • Anticancer activity: Through disruption of cancer cell metabolism or signaling pathways.

Applications

The compound has potential applications in:

  • Pharmaceuticals:

    • Development of antimicrobial agents.

    • Exploration as a lead compound for anticancer drugs.

  • Biological Research:

    • As a probe to study enzyme inhibition mechanisms.

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